tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate
Description
tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine-based organophosphorus compound. Its structure features a tert-butyl carbamate group at the 1-position of the pyrrolidine ring, a hydroxymethyl substituent at the 2-position, and a dimethoxyphosphoryl group attached to the hydroxymethyl carbon. The stereochemistry at the 2-position is (S)-configured, which is critical for its interactions in biological systems or asymmetric synthesis. This compound is typically synthesized via nucleophilic substitution or phosphorylation reactions, leveraging the reactivity of hydroxyl or sulfonate intermediates.
Properties
Molecular Formula |
C12H24NO6P |
|---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24NO6P/c1-12(2,3)19-11(15)13-8-6-7-9(13)10(14)20(16,17-4)18-5/h9-10,14H,6-8H2,1-5H3/t9-,10?/m0/s1 |
InChI Key |
UTDNRJWDPKBWLX-RGURZIINSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(O)P(=O)(OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(O)P(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent .
Industrial Production Methods: Industrial production methods for tert-butyl esters, including tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate, leverage continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and improve the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group influences the reactivity and stability of the compound .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsAdditionally, in industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group can influence its binding affinity and selectivity towards enzymes and receptors. The dimethoxyphosphoryl group may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related pyrrolidine derivatives with variations in substituents, stereochemistry, and functional groups. Key examples include:
Biological Activity
Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound consists of a pyrrolidine ring with a tert-butyl group and a dimethoxyphosphoryl moiety, which contributes significantly to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{23}N_{2}O_{5}P
- Molecular Weight : Approximately 302.30 g/mol
- Structural Features : The compound includes a pyrrolidine ring with a dimethoxyphosphoryl group attached to the second carbon, enhancing its bioactivity through specific interactions with biological targets.
The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Research indicates that compounds of this class may exhibit:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can be pivotal in therapeutic applications.
- Receptor Binding : Interaction studies reveal significant binding affinities towards specific receptors, indicating its potential as a drug candidate.
Pharmacological Implications
The pharmacological implications of this compound are vast, particularly in the fields of neuropharmacology and cancer therapy. Its ability to modulate biological pathways makes it a candidate for further research into drug development.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure | Moderate receptor activity | Lacks phosphoryl group |
| Tert-butyl methyl(pyrrolidin-3-yl)carbamate | Carbamate instead of carboxylate | Potential anti-inflammatory effects | Different functional group |
| Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | Amino substitution on third carbon | Neuroactive properties | Variation in amino substitution |
This comparison illustrates how this compound stands out due to its specific phosphoryl modification, which may enhance its bioactivity compared to similar compounds.
Study on Enzyme Inhibition
A recent study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against targeted kinases.
- Selectivity : It demonstrated selectivity over other kinases, suggesting a favorable therapeutic index.
Interaction Studies
Further interaction studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking have provided insights into the binding affinities and mechanisms by which this compound exerts its biological effects. Key findings include:
- Binding Affinity : High binding affinity to targeted receptors was observed, correlating with enhanced biological activity.
- Mechanism Elucidation : Molecular docking studies revealed potential binding sites and conformational changes upon ligand binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
